5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C₅H₈N₂O₂S and a molecular weight of 160.19 g/mol It is a derivative of imidazolidine-2,4-dione, featuring a sulfanylmethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methylimidazolidine-2,4-dione with a thiol compound, such as methanethiol, in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazolidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its inhibitory effects on certain enzymes, such as tankyrase, which play a role in cellular processes like the Wnt signaling pathway . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione:
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione: This compound features a different substituent at the 5-position, leading to distinct chemical properties.
Uniqueness
5-Methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activities. This structural feature differentiates it from other imidazolidine-2,4-dione derivatives and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
5-methyl-5-(sulfanylmethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-5(2-10)3(8)6-4(9)7-5/h10H,2H2,1H3,(H2,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLDFWBKUZZCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439891 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655249-41-5 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(mercaptomethyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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